molecular formula C8H11NO3S B1514012 Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]-

Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]-

Cat. No.: B1514012
M. Wt: 201.25 g/mol
InChI Key: JWZXSESGDAIHQY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group attached to a 3-[(1S)-1-aminoethyl] substituent. It is known for its strong acidic properties and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- typically involves the sulfonation of benzene followed by the introduction of the aminoethyl group. The sulfonation process is carried out using concentrated sulfuric acid, which reacts with benzene to form benzenesulfonic acid. The reaction conditions usually involve heating the mixture to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- is scaled up by using continuous flow reactors. These reactors allow for the efficient sulfonation of benzene and subsequent introduction of the aminoethyl group under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and various substituted benzenesulfonic acid compounds .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. The sulfonic acid group can participate in acid-catalyzed reactions, while the aminoethyl group can engage in nucleophilic substitution reactions. These properties make the compound a versatile reagent in both organic synthesis and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- is unique due to the presence of the aminoethyl group, which enhances its reactivity and allows for a broader range of chemical reactions compared to other sulfonic acids. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]benzenesulfonic acid

InChI

InChI=1S/C8H11NO3S/c1-6(9)7-3-2-4-8(5-7)13(10,11)12/h2-6H,9H2,1H3,(H,10,11,12)/t6-/m0/s1

InChI Key

JWZXSESGDAIHQY-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)S(=O)(=O)O)N

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)O)N

Origin of Product

United States

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